Deoxyketoprofen

Description

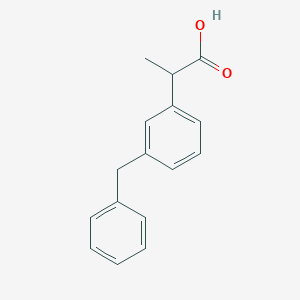

Structure

3D Structure

Properties

IUPAC Name |

2-(3-benzylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYYTOGKTKBJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449455 | |

| Record name | 2-(3-Benzylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-48-1 | |

| Record name | 2-(3-Benzylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Defining Deoxyketoprofen in the Landscape of NSAIDs

An In-Depth Technical Guide to Deoxyketoprofen: Synthesis and Pharmacological Context

This compound, systematically named 2-(3-benzylphenyl)propanoic acid, is the deoxygenated analogue of the widely recognized non-steroidal anti-inflammatory drug (NSAID), ketoprofen. While ketoprofen is characterized by a benzoyl moiety, this compound features a benzyl group, the result of reducing the ketone functional group. This structural modification fundamentally alters its role; rather than being a primary therapeutic agent, this compound is principally recognized as a key synthetic intermediate in certain manufacturing pathways of ketoprofen.[1][2]

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis from ketoprofen and its subsequent conversion back to the active pharmaceutical ingredient (API). By understanding the chemistry of this intermediate, researchers can gain deeper insights into the manufacturing processes and potential impurities related to ketoprofen. The "mechanism of action" is therefore discussed in the context of the final, pharmacologically active compound that its synthesis enables.

Part 1: Synthesis of this compound via Ketone Reduction

The most direct and illustrative synthesis of this compound involves the chemical reduction of the diaryl ketone in ketoprofen. This transformation requires a robust reduction method capable of converting a carbonyl group to a methylene group (C=O → CH₂). Two classical methods are suitable for this purpose: the Wolff-Kishner reduction and the Clemmensen reduction.

-

Causality in Method Selection: The choice between these methods is dictated by the substrate's sensitivity to acid or base. The Clemmensen reduction employs zinc amalgam and concentrated hydrochloric acid, creating a strongly acidic environment.[3] The Wolff-Kishner reduction, conversely, uses hydrazine and a strong base (like potassium hydroxide) in a high-boiling solvent, making it ideal for substrates that are sensitive to acid but stable in base.[4][5] Given that ketoprofen contains a carboxylic acid group that is stable under basic conditions, the Wolff-Kishner reduction is a highly effective and compatible choice.

Workflow for this compound Synthesis

The following diagram outlines the key stages of the Wolff-Kishner reduction as applied to ketoprofen.

Caption: Workflow of this compound synthesis via Wolff-Kishner reduction.

Experimental Protocol: Wolff-Kishner Reduction of Ketoprofen

This protocol is a representative procedure based on established principles of the Huang-Minlon modification of the Wolff-Kishner reaction, which offers improved yields and shorter reaction times.[5]

Materials:

-

Ketoprofen (1.0 eq)

-

Hydrazine hydrate (85% solution, 4.0 eq)

-

Potassium hydroxide (KOH, 4.0 eq)

-

Diethylene glycol (solvent)

Procedure:

-

Hydrazone Formation: To a round-bottom flask fitted with a reflux condenser, add ketoprofen, diethylene glycol, and hydrazine hydrate.

-

Heat the mixture to reflux (approx. 130-140 °C) for 1-2 hours to ensure the complete formation of the ketoprofen hydrazone intermediate.

-

Initiation of Reduction: Add solid potassium hydroxide pellets to the reaction mixture. The temperature of the solution will increase as the base dissolves.

-

Distillation: Replace the reflux condenser with a distillation apparatus. Gradually heat the mixture to approximately 200 °C. During this phase, water and excess hydrazine are distilled off. The removal of water is critical for driving the reaction to completion.

-

Reduction: Once the temperature has stabilized (around 190-200 °C), re-attach the reflux condenser and maintain the reflux for 3-5 hours. The evolution of nitrogen gas (N₂) is a key indicator that the reduction is proceeding.[4][6]

-

Workup: Cool the reaction mixture to room temperature. Carefully dilute the viscous solution with water.

-

Acidification: Acidify the aqueous solution with concentrated HCl until the pH is ~1-2. The acidic conditions will protonate the carboxylate salt, causing the this compound product to precipitate.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Self-Validation: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the ketoprofen spot and the appearance of a new, less polar product spot. The final structure should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

| Parameter | Value/Condition | Rationale |

| Starting Material | Ketoprofen | The substrate containing the target ketone group. |

| Reducing Agent | Hydrazine Hydrate | Forms the hydrazone intermediate necessary for reduction.[5] |

| Catalyst/Base | Potassium Hydroxide | Facilitates the deprotonation steps in the mechanism.[4] |

| Solvent | Diethylene Glycol | High boiling point allows for the necessary reaction temperature (~200°C).[5] |

| Reaction Temp. | ~200 °C | Required to overcome the activation energy for N₂ elimination.[7] |

| Typical Yield | >80% | The reaction is generally high-yielding. |

Part 2: Pharmacological Context and Mechanism of Action

This compound is not itself an anti-inflammatory drug. Its significance stems from its role as a precursor in synthetic routes that ultimately yield ketoprofen.[1][2] Therefore, to understand its pharmacological relevance, one must examine the mechanism of action of the final API, ketoprofen.

Ketoprofen is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[9]

-

COX-1 Inhibition: This isoform is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal lining and regulating platelet aggregation.[9] Inhibition of COX-1 is responsible for both the anti-platelet effects and the common gastrointestinal side effects of NSAIDs.

-

COX-2 Inhibition: This isoform is inducible and is primarily expressed at sites of inflammation.[9] By inhibiting COX-2, ketoprofen reduces the production of pro-inflammatory prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.[9][10]

Some studies suggest ketoprofen may also have secondary mechanisms, including inhibition of the lipoxygenase pathway, which reduces the production of another class of inflammatory mediators called leukotrienes.[8][9]

Signaling Pathway of Ketoprofen Action

The diagram below illustrates the central role of COX enzymes in the arachidonic acid pathway and the inhibitory action of ketoprofen.

Caption: Ketoprofen's mechanism as a non-selective COX inhibitor.

Part 3: Data Summary

A comparison of the physicochemical properties of this compound and its parent compound, ketoprofen, highlights the structural change.

| Property | This compound | Ketoprofen |

| Systematic Name | 2-(3-benzylphenyl)propanoic acid | 2-(3-benzoylphenyl)propanoic acid |

| CAS Number | 73913-48-1 | 22071-15-4 |

| Molecular Formula | C₁₆H₁₆O₂ | C₁₆H₁₄O₃ |

| Molecular Weight | 240.30 g/mol | 254.28 g/mol |

| Key Functional Group | Benzyl (-CH₂-) | Benzoyl (-C=O-) |

Conclusion

This compound (2-(3-benzylphenyl)propanoic acid) serves as a valuable, yet often overlooked, chemical entity within the broader context of NSAID manufacturing. Its synthesis, primarily achieved through the robust Wolff-Kishner reduction of ketoprofen, is a classic example of targeted functional group transformation. While devoid of significant intrinsic pharmacological activity, its true value lies in its role as a synthetic intermediate. It represents a key stage in multi-step synthetic routes that ultimately produce ketoprofen, a cornerstone therapy for pain and inflammation. A thorough understanding of this compound's chemistry is therefore essential for professionals involved in the synthesis, purification, and analysis of ketoprofen and related APIs.

References

- Grokipedia. Ketoprofen. Grokipedia.

- Patsnap Synapse. (2024). What is the mechanism of Ketoprofen?

- PrepChem.com. Synthesis of 2-(3-benzoylphenyl)-propionic acid. PrepChem.com.

-

Ahmed, M., et al. (2012). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]

-

Wikipedia. Wolff–Kishner reduction. Wikipedia. [Link]

-

Pharmaguideline. Wolff Kishner Reduction. Pharmaguideline. [Link]

-

Wikipedia. Clemmensen reduction. Wikipedia. [Link]

- Google Patents. (1980). US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.

-

Technology Networks. (2012). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks. [Link]

- Google Patents. (1998). US5808069A - Salts of 2-(3-benzoylphenyl) propionic acid with organic bases and pharmaceutical compositions thereof.

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

- Google Patents. (1989). EP0309009A1 - Process for preparing ketoprofen.

-

The Organic Chemistry Tutor. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. YouTube. [Link]

- Google Patents. (2000). EP0990637A1 - Process for producing ketoprofen and 5-benzoyl-3-methyl-2-indolinone.

-

The Organic Chemistry Tutor. (2020). Wolff Kishner Reduction Mechanism. YouTube. [Link]

Sources

- 1. EP0309009A1 - Process for preparing ketoprofen - Google Patents [patents.google.com]

- 2. EP0990637A1 - Process for producing ketoprofen and 5-benzoyl-3-methyl-2-indolinone - Google Patents [patents.google.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS 56105-81-8: (2R)-2-(3-benzoylphenyl)propanoic acid [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

Deoxyketoprofen: A Proactive Approach to Crystal Structure and Polymorphism Analysis

An In-Depth Technical Guide:

Preamble: The Imperative of Solid-State Characterization

In pharmaceutical development, the transition from a promising molecular entity to a stable, effective, and manufacturable drug product is fraught with challenges. Among the most critical is the characterization and control of the solid state of the active pharmaceutical ingredient (API). The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly impact a drug's solubility, bioavailability, stability, and manufacturability.[1][2] Failure to comprehensively map the polymorphic landscape of an API can lead to unforeseen manufacturing failures, batch-to-batch inconsistency, and even market withdrawal, as exemplified by the well-documented case of Ritonavir.[1][2]

This guide focuses on Deoxyketoprofen (CAS 73913-48-1), a structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[3] While extensive public data on the specific crystal structures of this compound is nascent, the principles and methodologies for its characterization are well-established. This document, therefore, serves as both a technical guide and a strategic blueprint. It outlines a robust, field-proven methodology for the complete solid-state characterization of a new chemical entity like this compound, leveraging insights from its well-studied parent compound, Ketoprofen, and its active enantiomer, Dexketoprofen.

Section 1: The Foundation - Understanding Polymorphism in Drug Development

Defining the Solid-State Landscape

Before embarking on experimental analysis, it is crucial to understand the potential solid-state forms an API can adopt:

-

Polymorphs: These are different crystal structures of the same chemical compound. Each polymorph has a unique arrangement of molecules in the crystal lattice, resulting in different physical properties despite identical chemical composition.[4][5]

-

Pseudopolymorphs (Solvates and Hydrates): These are crystalline forms where molecules of the solvent (solvates) or water (hydrates) are incorporated into the crystal lattice.[1] The presence of these solvent molecules can significantly alter the crystal packing and, consequently, the material's properties. A notable example is the dihydrate salt of Dexketoprofen Trometamol, whose crystal structure has been elucidated.[6]

-

Amorphous Solids: Lacking the long-range order of crystalline materials, amorphous forms are typically more soluble but also less stable, posing a risk of converting to a less soluble crystalline form over time.[7]

The relationship between these forms is governed by thermodynamics and kinetics. Different forms may be enantiotropically related (one form is more stable over a certain temperature range, and the other is more stable over another) or monotropically related (one form is always more stable).[8] Understanding these relationships is paramount for selecting the optimal form for development.

The "Why": Causality Behind Polymorph Screening

The rationale for exhaustive polymorph screening is risk mitigation. Different polymorphs can exhibit significant variations in critical physicochemical properties:

-

Solubility and Dissolution Rate: These directly influence a drug's bioavailability. A more soluble form can lead to faster onset of action and better absorption.[9][10][11] Studies on Ketoprofen have shown that forming multicomponent crystals, such as salts with tromethamine or co-crystals with nicotinamide, can markedly enhance its solubility and dissolution rate.[12][13][14][15]

-

Stability: The most thermodynamically stable form is often desired to prevent phase conversions during manufacturing or storage, which could alter the drug product's performance.[1]

-

Manufacturability: Properties like crystal habit (shape), flowability, and compressibility are dictated by the crystal structure and are critical for consistent formulation and tableting processes.

A comprehensive screening and characterization program is not merely a regulatory checkbox; it is a fundamental component of a robust drug development strategy, ensuring product quality and performance.

Section 2: The Characterization Toolkit: A Multi-Technique Approach

No single analytical technique can fully elucidate the polymorphic landscape of an API. A synergistic, multi-technique approach is essential for a self-validating system of characterization. Each technique provides a unique piece of the puzzle, and their combined data provide a comprehensive and trustworthy understanding of the material.

The logical workflow for characterizing a new compound like this compound is visualized below. This process ensures that potential forms are not only discovered but are also thoroughly understood in terms of their structure, stability, and interrelationships.

Caption: Polymorph Characterization Workflow.

X-Ray Powder Diffraction (XRPD): The Core Fingerprinting Tool

Expertise & Rationale: XRPD is the cornerstone of polymorph analysis because every crystalline solid produces a unique diffraction pattern, acting as its "fingerprint".[7] It is a non-destructive technique that is highly sensitive to changes in crystal structure, making it ideal for distinguishing between polymorphs, identifying crystalline forms in a mixture, and detecting phase transitions.[1][16] Regulatory bodies like the ICH mandate the use of XRPD for identifying and quantifying crystalline forms.[17]

Protocol: XRPD Analysis of a Novel API

-

Sample Preparation:

-

Gently grind approximately 5-10 mg of the crystalline sample using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects.

-

Mount the powder onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface to prevent peak shifts.

-

-

Instrument Setup (Example using a modern diffractometer):

-

X-ray Source: Cu Kα radiation (λ = 1.5418 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 2° to 40°. This range is typically sufficient to capture the most characteristic peaks for pharmaceutical organics.

-

Step Size: 0.02°.

-

Scan Speed/Time per Step: 1-2 seconds per step. A slower scan can improve the signal-to-noise ratio for detecting minor phases.

-

-

Data Analysis:

-

Process the raw data to identify the angular position (2θ) and intensity of each diffraction peak.

-

Compare the resulting diffractogram to a database of known patterns or to patterns from other crystallization experiments.

-

Trustworthiness Check: A new, unique pattern is indicative of a new crystalline form. The absence of peaks from starting materials confirms the purity of the new phase. The sharpness of the peaks indicates the degree of crystallinity, whereas a broad "halo" suggests the presence of amorphous content.[7]

-

Differential Scanning Calorimetry (DSC): The Thermal Analyst

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions like melting, crystallization, and solid-solid phase transformations.[18][19] This is crucial because different polymorphs will have distinct melting points and enthalpies of fusion.[5][8] DSC can establish the relative thermodynamic stability of polymorphs; for a monotropic system, the lower-melting form will often convert to the higher-melting form upon heating.

Protocol: DSC Analysis for Polymorph Identification

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid. For volatile samples or to study processes in a closed system, use hermetically sealed pans.

-

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature well above the expected melting point (e.g., 250 °C) at a standard heating rate of 10 °C/min.

-

Causality: A 10 °C/min rate is standard for initial screening. However, faster rates can sometimes be used to bypass kinetic transformations and reveal metastable forms that might otherwise convert before melting.[20]

-

-

-

Data Analysis:

-

Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, solid-solid transition) events.

-

Determine the onset temperature and peak maximum for each event, as well as the integrated peak area (enthalpy).

-

Trustworthiness Check: The presence of a single, sharp endotherm suggests a pure, single crystalline form. Multiple peaks or complex thermal events (e.g., an exotherm followed by an endotherm) strongly indicate the presence of polymorphism or phase transitions during the analysis.[18]

-

Single-Crystal X-Ray Diffraction (SCXRD): The Definitive Structure Solver

Expertise & Rationale: When a new polymorph is discovered via XRPD, SCXRD is the gold-standard technique used to definitively determine its three-dimensional atomic arrangement.[21] It provides unequivocal data on the unit cell dimensions, space group, and molecular conformation and packing within the crystal lattice.[21][22] This level of detail is essential for understanding the structural basis of the polymorph's physical properties and is invaluable for intellectual property submissions.[21]

The application of SCXRD has been pivotal in understanding the solid state of ketoprofen-related compounds, such as identifying a new crystalline phase of dexketoprofen (termed DXKP-β) and determining the structure of multicomponent crystals like ketoprofen-tromethamine.[12][23]

Experimental Workflow:

-

Crystal Growth: The primary challenge is growing single crystals of sufficient size and quality (typically > 50 μm). This involves slow crystallization techniques like solvent evaporation, vapor diffusion, or cooling crystallization.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Section 3: Case Study Insights from the Ketoprofen Family

While this compound itself lacks extensive public crystallographic data, the rich literature on Dexketoprofen and Ketoprofen provides an excellent proxy for understanding the types of solid-state diversity one might expect.

| Compound/Form | Crystal System | Space Group | Key Structural Features / Synthon | Reference |

| Dexketoprofen (DXKP-β) | Monoclinic | P2₁ | Two independent molecules in the asymmetric unit. Molecules assemble via a catemer O-H···O synthon. | [23] |

| Dexketoprofen Trometamol Dihydrate | Monoclinic | P2₁ | Two independent drug/trometamol pairs and four water molecules in the asymmetric unit. Extensive H-bond network. | [6] |

| (Racemic) Ketoprofen-Tromethamine Salt | Monoclinic | P2₁/c | Forms a layered salt structure with alternating cationic tromethamine and anionic ketoprofen layers. | [12] |

| Ketoprofen-l-Lysine (Polymorph 2) | N/A | N/A | Identified as a true salt polymorph, distinct from the commercial cocrystal form (Polymorph 1). | [9][10] |

This data illustrates the propensity of this molecular scaffold to form multiple polymorphs, hydrates, and multicomponent crystals. The recurring P2₁ space group in the chiral dexketoprofen forms is expected for a chiral molecule crystallizing in a centrosymmetric system. The formation of layered salt structures, as seen with tromethamine, is a key strategy employed to enhance solubility.[12]

Section 4: Integrated Analysis and Form Selection Strategy

The final step is to synthesize the data from all analytical techniques to make an informed decision on which solid form to advance into development. This decision is based on a balance of thermodynamic stability and biopharmaceutical performance.

Caption: Solid Form Selection Logic.

Authoritative Grounding: The selection of a solid form is a critical decision point. While the thermodynamically stable form is often preferred for its lower risk of phase conversion, a metastable form may be chosen if it offers a significant advantage in solubility and bioavailability, provided its conversion kinetics can be controlled throughout the product's shelf life. This risk-based assessment is central to modern pharmaceutical development.

Conclusion

The study of the crystal structure and polymorphism of this compound is not merely an academic exercise but a critical path activity for its potential development as a pharmaceutical product. While direct structural data on this specific molecule remains to be published, a proactive and systematic investigation strategy, guided by the principles and techniques outlined in this guide, is essential. By employing a suite of orthogonal analytical methods—led by XRPD and DSC and confirmed by SCXRD—researchers can confidently identify, characterize, and select the optimal solid form. The extensive knowledge base from the closely related Ketoprofen family provides a valuable roadmap, highlighting the potential for discovering multiple polymorphs and multicomponent crystalline forms. This rigorous, science-driven approach is the bedrock of ensuring a safe, effective, and consistent drug product.

References

-

Mejia-Abril, G., et al. (2021). Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism. Frontiers in Pharmacology. Available at: [Link]

-

Paola, C., et al. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. Pharmaceuticals (Basel). Available at: [Link]

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at: [Link]

-

Mejia-Abril, G., et al. (2021). Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism. Frontiers in Pharmacology. Available at: [Link]

-

Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Veranova. Available at: [Link]

-

Mejia-Abril, G., et al. (2021). Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism. Digital.CSIC. Available at: [Link]

-

Mejia-Abril, G., et al. (2021). Dexketoprofen pharmacokinetics is not significantly altered by genetic polymorphism. Frontiers in Pharmacology. Available at: [Link]

-

Paoli, P., et al. (2020). A Combined Crystallographic and Computational Study on Dexketoprofen Trometamol Dihydrate Salt. Crystals. Available at: [Link]

-

Ueda, H., et al. (2022). Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine. Molecules. Available at: [Link]

-

Particle Analytical. (n.d.). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. Available at: [Link]

-

Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo. Available at: [Link]

-

Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. Available at: [Link]

-

Ueda, H., et al. (2022). Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine. ResearchGate. Available at: [Link]

-

Sravani, A., et al. (2015). emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

-

Paola, C., et al. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen-Lysine System: Discovery of a New Ketoprofen-l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. PubMed. Available at: [Link]

-

Pharmaceutical Technology. (2008). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Available at: [Link]

-

Paola, C., et al. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. ResearchGate. Available at: [Link]

-

A. Sravani, et al. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology. Available at: [Link]

-

NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. Available at: [Link]

-

Mejia-Abril, G., et al. (2021). Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism. National Institutes of Health. Available at: [Link]

-

Chemistry World. (2022). Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. Available at: [Link]

-

Wang, S. L., & Wang, J. (2012). [Advances in the quantitative analytical methods of drug polymorphism]. Yao Xue Xue Bao. Available at: [Link]

-

Neumann, M. A., & van de Streek, J. (2015). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

TA Instruments. (n.d.). Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. TA Instruments. Available at: [Link]

-

Shimadzu. (n.d.). Evaluation of Polymorphism by DSC. Shimadzu. Available at: [Link]

-

TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. Available at: [Link]

-

Kumar, A., et al. (2016). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. The International Journal of Engineering and Science. Available at: [Link]

-

Ueda, H., et al. (2022). Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine. Semantic Scholar. Available at: [Link]

-

Wicaksono, Y., et al. (2018). MULTICOMPONENT CRYSTALLIZATION OF KETOPROFEN-NICOTINAMIDE FOR IMPROVING THE SOLUBILITY AND DISSOLUTION RATE. Chemistry Journal of Moldova. Available at: [Link]

-

Singh, S., et al. (2022). Ketoprofen-FA Co-crystal: In Vitro and In Vivo Investigation for the Solubility Enhancement of Drug by Design of Expert. AAPS PharmSciTech. Available at: [Link]

-

Various Authors. (n.d.). Polymorphism and phase stability of ketoprofen salts. ResearchGate. Available at: [Link]

-

Neumann, M. A., & van de Streek, J. (2015). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: A brief, practical introduction, with fexofenadine hydrochloride as example. ResearchGate. Available at: [Link]

-

Chelazzi, L., et al. (2019). A new crystal form of the NSAID dexketoprofen. Acta Crystallographica Section C. Available at: [Link]

-

Various Authors. (2020). A Combined Crystallographic and Computational Study on Dexketoprofen Trometamol Dihydrate Salt. Semantic Scholar. Available at: [Link]

Sources

- 1. particle.dk [particle.dk]

- 2. pharmtech.com [pharmtech.com]

- 3. This compound (73913-48-1) for sale [vulcanchem.com]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. shimadzu.com [shimadzu.com]

- 6. mdpi.com [mdpi.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen-Lysine System: Discovery of a New Ketoprofen-l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ketoprofen-FA Co-crystal: In Vitro and In Vivo Investigation for the Solubility Enhancement of Drug by Design of Expert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine | Semantic Scholar [semanticscholar.org]

- 15. cjm.ichem.md [cjm.ichem.md]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]

- 18. mt.com [mt.com]

- 19. tainstruments.com [tainstruments.com]

- 20. tainstruments.com [tainstruments.com]

- 21. veranova.com [veranova.com]

- 22. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]

- 23. A new crystal form of the NSAID dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the In Vivo Transformation of Deoxyketoprofen: A Technical Guide to Its Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of deoxyketoprofen. As a close structural analog of the well-characterized non-steroidal anti-inflammatory drug (NSAID) ketoprofen, the metabolic fate of this compound can be predicted with a high degree of confidence. This document delineates the expected Phase I and Phase II metabolic transformations, identifies the key enzyme families involved, and provides detailed, field-proven experimental protocols for conducting in vivo metabolism studies. By synthesizing established knowledge of ketoprofen metabolism with practical methodologies, this guide serves as an essential resource for researchers and drug development professionals investigating the pharmacokinetics and safety profile of this compound and related compounds.

Introduction: this compound in the Context of 2-Arylpropionic Acid NSAIDs

This compound, chemically known as 3-benzyl-phenylacetic acid, is a derivative of the widely used NSAID, ketoprofen. The key structural difference lies in the reduction of ketoprofen's carbonyl group to a methylene bridge in this compound. This seemingly minor modification can have significant implications for the compound's pharmacological activity and metabolic profile. Understanding the in vivo metabolic pathways is a critical step in the preclinical and clinical development of any new chemical entity, as it directly influences its efficacy, safety, and potential for drug-drug interactions.

The metabolism of a drug is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1][2] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the drug molecule. Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body.[1][2] Given the extensive research on ketoprofen's metabolism, we can extrapolate the likely metabolic fate of this compound.

Predicted In Vivo Metabolic Pathways of this compound

The metabolic pathways of this compound are predicted to mirror those of ketoprofen, with the notable exception of the reduction of the ketone group, which is absent in this compound. The primary routes of metabolism are expected to be aromatic hydroxylation (Phase I) followed by glucuronidation (Phase II) of the carboxylic acid group and the newly formed hydroxyl groups.

Phase I Metabolism: Aromatic Hydroxylation

The initial step in the biotransformation of this compound is likely to be oxidation, catalyzed by CYP enzymes. For many NSAIDs of the 2-arylpropionic acid class, including ketoprofen and ibuprofen, hydroxylation of the aromatic rings is a known, albeit minor, metabolic pathway.[3][4] The specific isoforms of the CYP2C subfamily, such as CYP2C9, are heavily implicated in the metabolism of these compounds.[5]

The predicted hydroxylation of this compound would result in the formation of one or more hydroxylated metabolites. The position of hydroxylation on the phenyl rings will be determined by the substrate specificity of the involved CYP enzymes.

Predicted Phase I Metabolic Pathway for this compound

Caption: Predicted Phase I hydroxylation of this compound.

Phase II Metabolism: Glucuronidation

The most significant metabolic pathway for ketoprofen, and therefore predicted for this compound, is glucuronidation.[6][7] This Phase II conjugation reaction targets the carboxylic acid moiety of the molecule, forming an acyl glucuronide. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[6] The resulting glucuronide conjugate is significantly more water-soluble, facilitating its renal and biliary excretion.[7]

In addition to the parent compound, the hydroxylated metabolites formed during Phase I are also expected to undergo glucuronidation at both the carboxylic acid group and the newly introduced hydroxyl group, forming ether glucuronides.

Predicted Phase II Metabolic Pathway for this compound

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols for In Vivo Metabolism Studies

To empirically determine the metabolic pathways of this compound, in vivo studies using animal models are essential. The rat is a commonly used species for such studies due to its well-characterized physiology and the availability of established experimental procedures.[8][9]

Animal Model and Study Design

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are suitable for these studies.[8][9] Animals should be acclimatized for at least one week before the experiment.

-

Housing: For the collection of urine and feces, animals should be housed individually in metabolism cages.[10]

-

Dosing: this compound can be administered orally (e.g., via gavage) or intravenously. The choice of route will depend on the study's objectives.

-

Sample Collection: Blood, urine, and feces should be collected at predetermined time points post-dosing. For a detailed investigation of biliary excretion, bile duct cannulation is necessary.[8][9][10][11][12]

Detailed Protocol for a Rat Metabolism Study with Bile Duct Cannulation

This protocol outlines the key steps for an in vivo metabolism study in rats, including the surgical procedure for bile duct cannulation to enable the collection of bile.

Materials:

-

Male Wistar rats (225-275 g)[8]

-

This compound

-

Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Cannulas for bile duct and jugular vein

-

Metabolism cages[10]

-

Sample collection tubes (containing anticoagulant for blood)

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize the rat.

-

Surgically implant a cannula into the jugular vein for blood sampling.[9]

-

Perform a midline abdominal incision to expose the common bile duct.[9]

-

Carefully cannulate the bile duct to allow for the collection of bile.[8][9][10][11][12]

-

Exteriorize the cannulas and close the incisions.

-

Allow the animal to recover from surgery before dosing.

-

-

Dosing and Sample Collection:

-

Administer a single dose of this compound.

-

Collect blood samples via the jugular vein cannula at specified time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect urine, feces, and bile at regular intervals (e.g., every 4-8 hours) for up to 48-72 hours.[10]

-

Store all samples at -80°C until analysis.

-

Workflow for In Vivo Metabolism Study

Caption: Workflow for an in vivo metabolism study of this compound in rats.

Analytical Methodologies for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity.[13][14][15]

Sample Preparation

-

Plasma: Protein precipitation with a solvent like acetonitrile or methanol is a common and effective method for extracting drugs and their metabolites from plasma.[16]

-

Urine: A simple dilution followed by centrifugation is often sufficient for urine samples.

-

Bile: Similar to urine, dilution and centrifugation can be used for bile samples.

-

Feces: Homogenization of feces in a suitable solvent followed by extraction and centrifugation is required.

LC-MS/MS Analysis

-

Chromatography: A reverse-phase C18 column is typically used for the separation of NSAIDs and their metabolites.[15] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[14] For metabolite identification, a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) instrument is preferred.

Table 1: Example LC-MS/MS Parameters for this compound and its Predicted Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 241.1 | 195.1 | 15 |

| Hydroxylated this compound | 257.1 | 211.1 | 18 |

| This compound Glucuronide | 417.2 | 241.1 | 20 |

Note: These are hypothetical values and would need to be optimized experimentally.

Conclusion

While direct experimental data on the in vivo metabolism of this compound is not yet available in the public domain, a robust predictive framework can be established based on the extensive knowledge of its close structural analog, ketoprofen. The primary metabolic pathways for this compound are anticipated to be Phase I aromatic hydroxylation mediated by CYP enzymes, followed by extensive Phase II glucuronidation of the parent compound and its hydroxylated metabolites by UGTs. The experimental protocols and analytical methodologies detailed in this guide provide a solid foundation for researchers to empirically validate these predicted pathways and to further characterize the pharmacokinetic profile of this compound. Such studies are indispensable for the continued development and safety assessment of this and other novel NSAIDs.

References

- A step-by-step guide for conducting safe and successful bile duct cannulated. Syngene. Accessed January 12, 2026.

- Burden N, Kendrick J, Knight L, McGregor V, Murphy H, Punler M, van Wijk H. Maximising the success of rat bile duct cannulation studies: recommendations for best practice. NC3Rs. Accessed January 12, 2026.

- Burden N, et al. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice. Lab Animal. 2017;46(4):148-156.

- Patsnap Synapse. What is the mechanism of Ketoprofen? Patsnap. Updated July 17, 2024. Accessed January 12, 2026.

- Eawag-BBD. Ketoprofen Degradation Pathway. Eawag. Accessed January 12, 2026.

- Luo Y, Mulder GB, Fisher TF. Validation of a Bile Duct Cannulation Rat Model.

- NC3Rs. Maximising the success of bile duct cannulation studies. NC3Rs. Accessed January 12, 2026.

- Foster RT, Jamali F. Clinical pharmacokinetics of ketoprofen and its enantiomers. Clinical Pharmacokinetics. 1988;15(4):221-237.

- Williams KM, Day RO, Knihinicki R, Duffield A. The stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a 'futile cycle' of elimination. British Journal of Clinical Pharmacology. 1992;33(6):575-582.

- Knauss JL, et al. Ketoprofen in horses: Metabolism, pharmacokinetics, and effects on inflammatory biomarkers. Journal of Veterinary Pharmacology and Therapeutics. 2023;46(4):339-350.

- Williams KM, Day RO, Knihinicki R, Duffield A. Stereoselective pharmacokinetics of ketoprofen and ketoprofen glucuronide in end-stage renal disease: evidence for a 'futile cycle' of elimination. British Journal of Clinical Pharmacology. 1992;33(6):575-582.

- Knauss JL, et al. Ketoprofen in horses: Metabolism, pharmacokinetics, and effects on inflammatory biomarkers. Journal of Veterinary Pharmacology and Therapeutics. 2023;46(4):339-350.

- Leemann T, Dayer P. The biotransformation of NSAIDs: a common elimination site and drug interactions. Schweizerische Medizinische Wochenschrift. 1992;122(49):1891-1895.

- Günthner I, et al. Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged Populus trichocarpa leaves. Plant Physiology. 2019;180(3):1446-1460.

- National Institute of Diabetes and Digestive and Kidney Diseases. Ketoprofen. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012.

- Pálfiné Ledniczky M, Weisz I, Dénes G, Ujszászi K. Novel biotransformation in the metabolism of N-benzyl acid amides. Acta Pharmaceutica Hungarica. 1989;59 Suppl 1:59-62.

- Martín JF, Liras P. Uptake of phenylacetic acid by Penicillium chrysogenum Wis 54-1225: a critical regulatory point in benzylpenicillin biosynthesis. Journal of Bacteriology. 1985;161(3):1035-1042.

- Omiecinski CJ, et al. The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Drug Metabolism and Disposition. 2011;39(10):1747-1756.

- Landoni MF, et al. Species comparison of enantioselective oral bioavailability and pharmacokinetics of ketoprofen. Journal of Veterinary Pharmacology and Therapeutics. 2003;26(5):331-337.

- Mphahlele R, et al. Characterization and quantification of metabolites of racemic ketoprofen excreted in urine following oral administration to man by 1H-NMR spectroscopy, directly coupled HPLC-MS and HPLC-NMR, and circular dichroism. Xenobiotica. 2005;35(3):247-264.

- Hormazábal V, Østensvik Ø. Determination of ketoprofen enantiomers in plasma and exudate by liquid chromatography-Mass spectrometry. Analytical Chemistry Insights. 2013;8:ACI.S12079.

- National Center for Biotechnology Information. Phase I and Phase II Metabolic Reactions in Drug Development.

- PharmGKB. Naproxen Pathway, Pharmacokinetics. PharmGKB. Accessed January 12, 2026.

- Wasfi IA, et al. Pharmacokinetics and metabolism of ketoprofen after intravenous and intramuscular administration in camels. Journal of Veterinary Pharmacology and Therapeutics. 1999;22(3):166-172.

- Hormazábal V, Østensvik Ø. Determination of ketoprofen enantiomers in plasma and exudate by liquid chromatography-Mass spectrometry. Analytical Chemistry Insights. 2013;8:ACI.S12079.

- Coetzee JF, et al. Pharmacokinetics and bioavailability of ketoprofen when compounded with iron dextran for use in nursing piglets. Frontiers in Veterinary Science. 2021;8:738641.

- Nixon E, et al. Pharmacokinetic/pharmacodynamic modeling of ketoprofen and flunixin at piglet castration and tail-docking. Journal of Veterinary Pharmacology and Therapeutics. 2022;45(3):284-294.

- National Center for Biotechnology Information. Biochemistry, Biotransformation.

- Tettey-Amlalo RNO, Kanfer I. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples. Journal of Pharmaceutical and Biomedical Analysis. 2009;50(4):580-586.

- Dong D, et al. Molecular mechanism of phase I and phase II drug-metabolizing enzymes: implications for detoxification. Expert Opinion on Drug Metabolism & Toxicology. 2013;9(11):1423-1440.

- Chem Help ASAP. hepatic drug metabolism through phase I & II reactions. YouTube; September 14, 2023.

- Scilit. Determination of (R)- and (S)

- Landoni MF, et al. Pharmacodynamics and pharmacokinetics of ketoprofen enantiomers in sheep. American Journal of Veterinary Research. 2000;61(7):770-776.

- Thomson SJ, et al. Patients with naproxen-induced liver injury display T-cell memory responses toward an oxidative (S)-O-desmethyl naproxen metabolite but not the acyl glucuronide. Allergy. 2023;78(10):2748-2763.

- Cook SD. Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. 2019;70(18):4835-4845.

- MedchemExpress. Drug Metabolite Standards. MedchemExpress. Accessed January 12, 2026.

- Ma, C., et al. Metabolomic Response to Non-Steroidal Anti-Inflammatory Drugs. Metabolites. 2020;10(1), 21.

- Human Metabolome Database. Showing metabocard for Phenylacetic acid (HMDB0000209). HMDB. Accessed January 12, 2026.

- Thomson SJ, et al. Patients with naproxen-induced liver injury display T-cell memory responses toward an oxidative (S)-O-desmethyl naproxen metabolite but not the acyl glucuronide. Allergy. 2023;78(10):2748-2763.

- Caldwell J, et al. Metabolism of arylacetic acids. 3. The metabolic fate of diphenylacetic acid and its variation with species and dose. Xenobiotica. 1978;8(2):111-119.

Sources

- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Pharmacokinetics and metabolism of ketoprofen after intravenous and intramuscular administration in camels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of arylacetic acids. 3. The metabolic fate of diphenylacetic acid and its variation with species and dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The biotransformation of NSAIDs: a common elimination site and drug interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 7. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. nc3rs.org.uk [nc3rs.org.uk]

- 11. A step-by-step guide for conducting safe and successful bile duct cannulated [syngeneintl.com]

- 12. Maximising the success of bile duct cannulation studies | NC3Rs [nc3rs.org.uk]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. hakon-art.com [hakon-art.com]

- 15. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples [pubmed.ncbi.nlm.nih.gov]

- 16. Patients with naproxen‐induced liver injury display T‐cell memory responses toward an oxidative (S)‐O‐desmethyl naproxen metabolite but not the acyl glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Deoxyketoprofen

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dexketoprofen

A Note on Nomenclature: This guide focuses on the non-steroidal anti-inflammatory drug (NSAID) Dexketoprofen . It is presumed that the query for "Deoxyketoprofen" was a typographical error, as Dexketoprofen is the scientifically recognized and clinically utilized active enantiomer of ketoprofen.

Introduction

Dexketoprofen is a potent NSAID belonging to the arylpropionic acid class. It represents a significant advancement in analgesic therapy by isolating the pharmacologically active component of racemic ketoprofen. Racemic ketoprofen is a mixture of two stereoisomers (enantiomers): S-(+)-ketoprofen (dexketoprofen) and R-(-)-ketoprofen. Extensive research has demonstrated that the anti-inflammatory and analgesic effects are almost exclusively attributable to the S-(+)-enantiomer, dexketoprofen, while the R-(-)-enantiomer is largely inactive.[1][2]

The development of dexketoprofen as a single-enantiomer drug aligns with the therapeutic strategy of using chiral switches to improve a drug's profile. The goal is to provide a more favorable therapeutic effect by reducing the overall drug dosage, potentially minimizing metabolic load, and lowering the incidence of adverse effects.[2] This guide provides a detailed examination of the pharmacodynamic mechanisms and pharmacokinetic profile of dexketoprofen, with a focus on its formulation as a trometamol salt, which further enhances its clinical utility.

Part 1: Pharmacodynamics - The Mechanism of Action

The therapeutic effects of dexketoprofen are rooted in its ability to modulate the inflammatory cascade. Its primary mechanism is the inhibition of prostaglandin synthesis through its interaction with cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX) Enzymes

Prostaglandins are lipid compounds that mediate pain, inflammation, and fever.[3] Their synthesis begins with the conversion of arachidonic acid by COX enzymes. There are two primary isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the gastric mucosa and maintaining platelet function.[3]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[3]

Dexketoprofen exerts its anti-inflammatory and analgesic effects by inhibiting these COX enzymes, with a preferential, though not highly selective, action on COX-2.[3] By blocking COX, dexketoprofen reduces the synthesis of prostaglandins, which in turn leads to decreased vasodilation, reduced vascular permeability, and limited leukocyte infiltration at the site of inflammation, resulting in the alleviation of pain and inflammation.[3] The S-(+)-enantiomer (dexketoprofen) is responsible for this inhibitory activity.[1][2]

Part 2: Pharmacokinetics - The Journey Through the Body

A drug's clinical effectiveness is critically dependent on its absorption, distribution, metabolism, and excretion (ADME). Dexketoprofen's pharmacokinetic profile is notably enhanced by its formulation as a trometamol salt.

The Role of the Trometamol Salt

Dexketoprofen is formulated as a water-soluble trometamol (also known as tromethamine) salt.[1][2] This formulation is a key aspect of its design, as it increases the drug's solubility and rate of absorption following oral administration.[3] This rapid absorption translates to a faster onset of analgesic action, which is a significant advantage for the treatment of acute pain.[2][3]

Absorption

Dexketoprofen trometamol is rapidly and completely absorbed after oral administration.[2]

-

Oral Administration: Peak plasma concentrations (Cmax) are reached significantly faster than with racemic ketoprofen. The time to Cmax (tmax) for dexketoprofen trometamol tablets is between 0.25 and 0.75 hours, whereas for the S-(+)-enantiomer from racemic ketoprofen, it is between 0.5 and 3 hours.[1][4][5] The relative bioavailability of oral dexketoprofen (12.5 mg and 25 mg) is similar to that of the S-(+)-ketoprofen from oral racemic ketoprofen (25 mg and 50 mg).[1][4]

-

Parenteral Administration: Following intramuscular (IM) administration of 25 mg and 50 mg doses, absorption is also rapid, with tmax values ranging from 0.17 to 0.75 hours.[6] Intravenous (IV) administration provides immediate and complete bioavailability.

-

Effect of Food: Ingestion with food can alter the absorption profile, reducing the rate of absorption (increasing tmax) and lowering the Cmax, although the total extent of absorption (AUC) is not significantly affected.[1][5]

Distribution

Once absorbed into the systemic circulation, dexketoprofen is widely distributed.

-

Plasma Protein Binding: It is strongly bound to plasma proteins, primarily albumin.[1][5]

-

Volume of Distribution (Vd): Following a 50 mg IV bolus, the volume of distribution at steady state (Vss) averages 0.104 L/kg, indicating that the drug is primarily distributed within the vascular and extracellular fluids.[6]

-

Tissue Accumulation: Dexketoprofen does not accumulate in fat tissues.[1][5]

Metabolism

Dexketoprofen is extensively biotransformed in the liver before elimination.[3] The primary metabolic pathway is glucuronidation, where it is conjugated with glucuronic acid to form inactive metabolites.[1] Studies on pharmacogenetics have explored the influence of polymorphisms in metabolizing enzymes and transporters, finding that while some genes (e.g., CYP1A2, CYP2B6, ABCB1) may have a minor influence on its pharmacokinetics, there is no clear predictor that would justify routine genotyping for dose adjustments.[7]

Excretion

The inactive metabolites of dexketoprofen are eliminated from the body primarily via the kidneys.

-

Route of Elimination: The glucuroconjugated metabolites are excreted in the urine.[1]

-

Unchanged Drug: Virtually no unchanged drug is found in the urine.[1]

-

Elimination Half-Life (t½): Following a 50 mg IV bolus, the mean elimination half-life is approximately 1.05 hours.[6]

-

Accumulation: No significant drug accumulation occurs with repeated oral doses of 25 mg.[1][8]

Pharmacokinetic Parameter Summary

| Parameter | Oral (25 mg Tablet)[1] | IM (50 mg)[6] | IV (50 mg Bolus)[6] |

| Tmax (Time to Peak Conc.) | 0.25 - 0.75 h | 0.17 - 0.75 h | N/A |

| Cmax (Peak Plasma Conc.) | Variable | 3813 ± 169 ng/mL | N/A |

| AUC₀-∞ (Total Exposure) | Bioequivalent to ketoprofen 50mg | 5878 ± 228 ng·h/mL | 9005 ± 422 ng·h/mL |

| t½ (Elimination Half-Life) | ~1-2 h | ~1.1 h | 1.05 ± 0.04 h |

| Vss (Volume of Distribution) | N/A | N/A | 0.104 ± 0.003 L/kg |

| CL (Clearance) | N/A | N/A | 0.089 ± 0.004 L/h/kg |

Part 3: Clinical Efficacy and Comparative Analysis

The pharmacodynamic and pharmacokinetic properties of dexketoprofen translate into a distinct clinical profile, particularly in the management of acute pain.

-

Rapid Onset of Action: Clinical studies consistently demonstrate a more rapid onset of analgesia with dexketoprofen trometamol compared to racemic ketoprofen.[2][9] In postoperative dental pain, a 25 mg dose of dexketoprofen produced an analgesic effect within 30 minutes.[9]

-

Efficacy: Dexketoprofen 25 mg is shown to be at least as effective as 50 mg of racemic ketoprofen in treating postsurgical dental pain.[9] In patients with knee osteoarthritis, dexketoprofen trometamol (25 mg tid) was found to be more effective than ketoprofen (50 mg tid) in short-term symptomatic treatment.[10] For postoperative pain after major orthopedic surgery, intravenous dexketoprofen 50 mg was equivalent in analgesic activity to ketoprofen 100 mg.[2]

-

Dose-Response: A clear dose-response relationship is observed between 12.5 mg and 25 mg doses, with the 25 mg dose providing a more extended duration of action rather than a significantly higher peak effect.[1]

-

Tolerability: The development of the pure enantiomer was intended to improve tolerability.[2] Several studies report fewer adverse events in dexketoprofen treatment groups compared to ketoprofen groups, although the difference is not always statistically significant.[2][10]

Part 4: Key Experimental Methodologies

The characterization of dexketoprofen relies on robust experimental protocols. Below are outlines of two fundamental methodologies.

Protocol 1: In Vitro COX Enzyme Inhibition Assay

This protocol describes a generalized workflow to determine the inhibitory potency (IC₅₀) of dexketoprofen against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Incubation: Prepare reaction mixtures containing the enzyme, a heme cofactor, and a buffer solution.

-

Compound Addition: Add varying concentrations of dexketoprofen (or a vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding ¹⁴C-labeled arachidonic acid.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding an acid solution (e.g., HCl).

-

Product Separation: Extract the radiolabeled prostaglandin products using an organic solvent (e.g., ethyl acetate).

-

Quantification: Separate the products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the amount of radioactivity in the prostaglandin spots using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each dexketoprofen concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 2: Single-Dose Crossover Pharmacokinetic Study

This protocol outlines a typical design for evaluating the pharmacokinetics of an oral formulation of dexketoprofen in healthy volunteers.[8]

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet specific inclusion/exclusion criteria (e.g., age, weight, no concurrent medications).

-

Study Design: Employ a randomized, two-period, crossover design. Subjects are randomly assigned to receive either dexketoprofen or a reference drug (e.g., ketoprofen) in the first period.

-

Washout Period: A washout period of sufficient duration (e.g., 7-14 days) separates the two treatment periods to ensure complete elimination of the first drug.

-

Drug Administration: After an overnight fast, subjects receive a single oral dose of the assigned medication.

-

Blood Sampling: Collect serial blood samples into heparinized tubes at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Processing: Centrifuge blood samples to separate plasma, which is then stored at -20°C or below until analysis.

-

Bioanalysis: Determine the plasma concentrations of dexketoprofen using a validated high-performance liquid chromatography (HPLC) method.[6]

-

Pharmacokinetic Analysis: Use non-compartmental methods to calculate key pharmacokinetic parameters from the plasma concentration-time data for each subject, including Cmax, tmax, AUC, and t½.

-

Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the test and reference formulations.

Conclusion

Dexketoprofen represents a refined approach to NSAID therapy. Its pharmacodynamic profile is characterized by the effective inhibition of COX enzymes, primarily driven by the S-(+)-enantiomer. The pharmacokinetic advantages, conferred largely by its formulation as a trometamol salt, include rapid absorption and a fast onset of action, making it a valuable option for acute pain management.[3][11] Clinical evidence supports its role as an effective analgesic with an efficacy profile that is at least equivalent, and in some cases superior, to a double dose of its racemic parent compound, ketoprofen.[9][10] The combination of a well-defined mechanism, favorable pharmacokinetics, and a strong clinical efficacy and safety profile establishes dexketoprofen as a versatile and important first-line painkiller.[11]

References

- What is the mechanism of Dexketoprofen Trometamol? - Patsnap Synapse. (2024, July 17).

- Mauleón, D., Artigas, R., García, M. L., & Carganico, G. (1996). Clinical pharmacokinetics of dexketoprofen. Clinical Pharmacokinetics, 31(6), 432-447.

- Zippel, H., & Wagenitz, A. (2007). Dexketoprofen Trometamol vs Ketoprofen in the Management of Pain. Medscape.

- Scherak, O., & Kolarz, G. (1998). Comparison of dexketoprofen trometamol and ketoprofen in the treatment of osteoarthritis of the knee. PubMed.

- Dr.Oracle. (2025, September 19). Is ketoprofen (Nonsteroidal Anti-Inflammatory Drug (NSAID)) the same as dexketoprofen (NSAID)?

- Barbanoj, M. J., Gich, I., Artigas, R., Tost, D., & Mauleón, D. (1998). Pharmacokinetics of dexketoprofen trometamol in healthy volunteers after single and repeated oral doses. PubMed.

- Barbanoj, M. J., Antonijoan, R. M., & Gich, I. (2006). Clinical pharmacokinetics of parenteral dexketoprofen trometamol in healthy subjects. PubMed.

- Saiz-Rodríguez, M., Ochoa, D., Beltrán-Corbellini, Á., et al. (2021). Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism. Frontiers in Pharmacology, 12, 660639.

- Barden, J., Edwards, J. E., McQuay, H. J., & Moore, R. A. (2009). Acute postoperative pain in adults: single dose oral Ketoprofen and Dexketoprofen. Xagena.

- Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Dexketoprofen.

- McGurk, M., & Robinson, P. (1997). Clinical comparison of dexketoprofen trometamol, ketoprofen, and placebo in postoperative dental pain. PubMed.

- Leman, P., & Kapural, L. (2010). Dexketoprofen trometamol: clinical evidence supporting its role as a painkiller. PubMed.

Sources

- 1. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Clinical Pharmacokinetics of Dexketoprofen | Semantic Scholar [semanticscholar.org]

- 6. Clinical pharmacokinetics of parenteral dexketoprofen trometamol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of dexketoprofen trometamol in healthy volunteers after single and repeated oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical comparison of dexketoprofen trometamol, ketoprofen, and placebo in postoperative dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of dexketoprofen trometamol and ketoprofen in the treatment of osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dexketoprofen trometamol: clinical evidence supporting its role as a painkiller - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Vitro Roadmap for the Early-Stage Characterization of Deoxyketoprofen

This technical guide provides a comprehensive framework for the initial in vitro evaluation of Deoxyketoprofen, a novel structural analog of the well-established non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. Given the limited publicly available data on this compound, this document serves as a strategic roadmap for researchers and drug development professionals. It outlines a logical, multi-tiered experimental plan designed to elucidate the compound's primary mechanism of action, cellular activity, and potential liabilities.

The core of this proposed investigation leverages the extensive knowledge of Ketoprofen and its active S-enantiomer, Dexketoprofen, as a benchmark. This compound is distinguished by the reduction of the central carbonyl group of Ketoprofen to a methylene bridge, resulting in the molecular formula C₁₆H₁₆O₂.[1] This seemingly subtle structural modification could significantly alter its biological activity, selectivity, and metabolic profile. The following in vitro studies are designed to systematically uncover these characteristics.

Part 1: Primary Target Engagement & Mechanism of Action

The foundational hypothesis is that this compound, like its parent compound, will exert its effects through the inhibition of cyclooxygenase (COX) enzymes. The primary goal of this stage is to determine the compound's potency and selectivity against the two key isoforms, COX-1 and COX-2.

The Arachidonic Acid Cascade

COX-1 and COX-2 are central enzymes in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Understanding this pathway is critical to contextualizing the inhibitory activity of any potential NSAID.

Caption: The Cyclooxygenase (COX) pathway in prostaglandin synthesis.

Isolated Enzyme Inhibition Assay

The first and most critical experiment is a direct enzymatic assay to determine the 50% inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes. This provides clean, quantitative data on target engagement without the complexities of a cellular environment.

Experimental Protocol: COX-1/COX-2 Inhibition Assay [3]

-

Objective: To determine the IC50 values of this compound, Dexketoprofen (S-Ketoprofen), and racemic Ketoprofen against purified human or ovine COX-1 and COX-2 enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Test compounds (this compound, Dexketoprofen, Ketoprofen) dissolved in DMSO.

-

96-well microplate.

-

Microplate reader (spectrophotometric or fluorometric).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

-

To each well of a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound dilutions or a vehicle control (DMSO) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately monitor the rate of prostaglandin formation (e.g., by measuring oxygen consumption or using a colorimetric peroxidase substrate) over a set time period.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the COX-2 Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher index indicates greater selectivity for COX-2.

-

Data Presentation: Hypothetical IC50 Data

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Dexketoprofen | Reference Value | Reference Value | Reference Value |

| Ketoprofen | Reference Value | Reference Value | Reference Value |

| Celecoxib (Control) | Reference Value | Reference Value | >100 |

This table serves as a template for organizing the experimental results. Reference values for control compounds should be established from literature or run concurrently.

Part 2: Cellular Assays for Activity and Viability

While enzyme assays are crucial, it is essential to confirm that the compound can access its target in a cellular environment and exert a biological effect without causing undue toxicity.[4]

Workflow for Cellular Analysis

The following workflow outlines a logical progression from confirming anti-inflammatory activity in a relevant cell model to assessing general cytotoxicity.

Caption: A streamlined workflow for in vitro cellular characterization.

Cellular Anti-Inflammatory Assay

This assay measures the ability of this compound to inhibit prostaglandin production in a whole-cell system, providing a more biologically relevant measure of potency.

Experimental Protocol: PGE2 Inhibition in Macrophages

-

Objective: To determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) production in a macrophage cell line.

-

Materials:

-

RAW 264.7 murine macrophage cell line (or similar).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

LPS from E. coli.

-

Test compounds.

-

PGE2 ELISA kit.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and culture until they reach 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production. Include a non-stimulated control.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of PGE2 inhibition at each drug concentration relative to the LPS-stimulated vehicle control and determine the cellular IC50 value.

Cytotoxicity Assay

It is vital to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply because the compound is killing the cells. A cytotoxicity assay should be run in parallel using the same cell line and compound concentrations.

Experimental Protocol: LDH Cytotoxicity Assay [5]

-

Objective: To assess the membrane integrity of cells treated with this compound by measuring the release of lactate dehydrogenase (LDH).

-

Materials:

-

Cells and compounds prepared as in the PGE2 assay.

-

Lysis buffer (positive control for 100% cytotoxicity).

-

Commercial LDH assay kit.

-

-

Procedure:

-

Treat cells with this compound at the same concentrations and for the same duration as the PGE2 assay. Include wells for a vehicle control and a positive control (lysis buffer).

-

After incubation, transfer a portion of the cell culture medium to a new plate.

-

Add the LDH reaction mixture from the kit, which contains a substrate and a tetrazolium salt.

-

Incubate as per the kit's instructions. The LDH in the medium will catalyze a reaction that results in a colored formazan product.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control. This data helps establish a therapeutic window for the compound.

Part 3: Preliminary In Vitro ADME-Tox Profile

Early assessment of a compound's potential for drug-drug interactions is a cornerstone of modern drug development. Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition is a major concern.[6][7]

CYP450 Inhibition Assay

This assay determines if this compound inhibits the activity of the major drug-metabolizing CYP isoforms.

Experimental Protocol: Fluorometric CYP Inhibition Assay [7]

-

Objective: To screen this compound for inhibitory activity against a panel of key human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Materials:

-

Recombinant human CYP enzymes (microsomes or Bactosomes).

-

Fluorogenic probe substrates specific to each CYP isoform.

-

NADPH-generating system (to initiate the enzymatic reaction).

-

Test compound and known inhibitors for each isoform (positive controls).

-

Black 96-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

In a black 96-well plate, add the reaction buffer, recombinant CYP enzyme, and the test compound (this compound) or a known inhibitor.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a mixture of the specific fluorescent probe substrate and the NADPH-generating system.

-

Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths for the substrate.

-

-

Data Analysis: Determine the IC50 of this compound against each CYP isoform. High potency (low IC50) suggests a potential for drug-drug interactions.

Part 4: Data Synthesis and Forward Strategy

The culmination of these early-stage in vitro studies is the creation of a preliminary profile for this compound. By integrating the data from enzyme, cell, and metabolism assays, researchers can make an informed decision on the compound's future. The key questions to answer are:

-